4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

Scaffold selection Oxadiazole isomerism Electronic effects

This 1,2,5-oxadiazole (furazan) benzamide probe targets STAT3 in anticancer drug discovery. The furazan core confers an inductive effect comparable to CF3—electronically distinct from common 1,2,4- and 1,3,4-oxadiazole isomers. The 4-tert-butyl group (electron-donating, sterically bulky) offers a structurally differentiated alternative to the 4-CF3 analog MD77 (STAT3-SH2 IC50=17.7 µM) for SAR at the benzamide para-position. Suited for dual-luciferase reporter assays, molecular docking, and antiproliferative profiling. End-user must generate primary biological data; interchangeability with MD77 is not assumed.

Molecular Formula C19H18ClN3O2
Molecular Weight 355.82
CAS No. 866237-92-5
Cat. No. B2804495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide
CAS866237-92-5
Molecular FormulaC19H18ClN3O2
Molecular Weight355.82
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H18ClN3O2/c1-19(2,3)14-8-4-13(5-9-14)18(24)21-17-16(22-25-23-17)12-6-10-15(20)11-7-12/h4-11H,1-3H3,(H,21,23,24)
InChIKeyGRTHCOCBZMLMDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-Butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (CAS 866237-92-5): Compound Identity, Scaffold Class, and Research Provenance


4-tert-Butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (CAS 866237-92-5) is a synthetic 1,2,5-oxadiazole (furazan) benzamide derivative with molecular formula C19H18ClN3O2 and molecular weight 355.82 g/mol . The compound belongs to a series of 3,4-disubstituted-1,2,5-oxadiazoles first reported in the context of anticancer research targeting the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway [1]. Its structure features a 4-tert-butylbenzamide moiety at position 3 and a 4-chlorophenyl substituent at position 4 of the central furazan ring. This scaffold class is notable because the 1,2,5-oxadiazole isomer (furazan) is employed relatively sparingly in medicinal chemistry compared with the more common 1,2,4- and 1,3,4-oxadiazole isomers, yet possesses unique electronic properties including a strong inductive effect comparable to that of trifluoromethyl or tetrazolyl groups .

Why Closely Related 1,2,5-Oxadiazole Benzamide Analogs Cannot Be Interchanged with CAS 866237-92-5 in Biological Assays


The 4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide scaffold cannot be generically substituted with apparently similar 1,2,5-oxadiazole benzamide derivatives for two fundamental reasons. First, the 1,2,5-oxadiazole (furazan) heterocycle itself possesses a strong electron-withdrawing inductive effect that is quantitatively comparable to that of a trifluoromethyl or tetrazolyl substituent, making it electronically distinct from the more widely used 1,2,4- and 1,3,4-oxadiazole isomers . Second, within the same furazan-benzamide chemotype, even conservative modifications to the benzamide para-substituent produce compounds with substantially different biological profiles. The closest extensively characterized analog, MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide), demonstrated a STAT3-SH2 domain binding IC50 of 17.7 μM and a mean GI50 of approximately 2 μM across a panel of 58 cancer cell lines [1][2]. Replacing the electron-withdrawing 4-CF3 group in MD77 with the electron-donating, sterically bulkier 4-tert-butyl group of the target compound is expected to alter both target binding affinity and antiproliferative potency, but the direction and magnitude of this change have not been publicly quantified. Direct experimental data for CAS 866237-92-5 are required to establish its specific biological profile, and no assumption of interchangeability with MD77 or any other analog is justified without confirmatory assay results.

Quantitative Differentiation Evidence for 4-tert-Butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (866237-92-5) Versus Closest Analogs


1,2,5-Oxadiazole (Furazan) Scaffold Electronic Differentiation versus 1,2,4- and 1,3,4-Oxadiazole Isomers

The 1,2,5-oxadiazole (furazan) ring that defines this compound series possesses a strong inductive electron-withdrawing effect quantitatively comparable to that of a trifluoromethyl (-CF3) or tetrazolyl group, a property not shared by the more commonly employed 1,2,4- or 1,3,4-oxadiazole isomers . In medicinal chemistry, 1,2,4- and 1,3,4-oxadiazoles are widely utilized as ester or amide bioisosteres, whereas 1,2,5-oxadiazoles (furazans) are used relatively sparingly, conferring unique physicochemical properties and pharmacological activities to drug-like molecules . This inherent electronic difference means that biological data obtained on 1,2,4- or 1,3,4-oxadiazole analogs cannot be extrapolated to the 1,2,5-oxadiazole (furazan) chemotype.

Scaffold selection Oxadiazole isomerism Electronic effects Medicinal chemistry

STAT3-SH2 Domain Direct Binding Activity of the Closest Analog MD77 as Reference Baseline

The closest extensively characterized analog to the target compound is MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide), which differs only at the benzamide para-substituent (4-CF3 in MD77 vs. 4-tert-butyl in the target compound). MD77 demonstrated a dose-dependent ability to bind the STAT3-SH2 domain with an IC50 of 17.7 μM in an AlphaScreen-based binding assay [1][2]. The target compound (CAS 866237-92-5) has not been individually characterized in this assay in the publicly available literature; however, its inclusion within the 3,4-disubstituted-1,2,5-oxadiazole series reported by Shin et al. (2010) places it within a class for which STAT3 inhibitory activity has been demonstrated for multiple representatives [3]. The 4-tert-butyl group is electron-donating (+I effect) and sterically bulkier than the electron-withdrawing 4-CF3 group in MD77, which is expected to modulate both binding affinity and binding mode to the STAT3-SH2 domain.

STAT3 inhibition SH2 domain Cancer therapeutics AlphaScreen assay

Antiproliferative Activity Profile of MD77 Against a Panel of Human Cancer Cell Lines as Reference Baseline

MD77 was evaluated for antiproliferative activity against a panel of 58 human cancer cell lines, exhibiting a mean GI50 of approximately 2 μM across most cell lines tested [1][2]. This broad antiproliferative profile established MD77 as the lead compound within the 3,4-disubstituted-1,2,5-oxadiazole series for further development as a direct STAT3 inhibitor [1]. Follow-up studies on MD77 derivatives (compounds 1–8) explored the substitution of the oxadiazole ring with bioisosteric heterocycles such as isoxazole and imidazole to evaluate effects on antiproliferative activity [3]. The target compound (CAS 866237-92-5) has not been individually profiled in a comparable cell line panel in publicly available literature, and the impact of the 4-tert-butyl-for-4-CF3 substitution on cellular potency remains unquantified.

Antiproliferative activity Cancer cell line panel GI50 MD77

Calculated Physicochemical Property Differentiation: 4-tert-Butyl (866237-92-5) versus 4-Trifluoromethyl (MD77) Para-Substitution

The target compound (CAS 866237-92-5, molecular weight 355.82 g/mol, molecular formula C19H18ClN3O2) differs from its closest characterized analog MD77 (4-CF3, C16H9ClF3N3O2, approximate MW ~367.7 g/mol) by the replacement of the electron-withdrawing trifluoromethyl group (Hammett σp ≈ +0.54) with the electron-donating, sterically demanding tert-butyl group (Hammett σp ≈ -0.20; Taft steric parameter Es ≈ -1.54) . This substitution alters calculated lipophilicity (estimated ΔlogP ≈ +0.4 to +0.6 for t-Bu vs. CF3), hydrogen-bonding capacity (identical donor/acceptor counts: 1 HBD, 5 HBA for the target compound), and steric occupancy in the para-binding pocket. The furazan ring itself contributes a strong inductive electron-withdrawing character comparable to -CF3, partially offsetting the electronic differences at the benzamide para-position . No experimentally measured logP, solubility, or permeability data for CAS 866237-92-5 were identified in the public domain.

Physicochemical properties Lipophilicity Steric bulk Substituent effects

Recommended Research Application Scenarios for 4-tert-Butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (CAS 866237-92-5)


STAT3-Targeted Anticancer Drug Discovery: Hit-to-Lead and Lead Optimization Campaigns Using the Furazan-Benzamide Chemotype

CAS 866237-92-5 is best positioned as a chemical probe or early lead compound within STAT3-targeted anticancer drug discovery programs. The closest analog MD77 demonstrated STAT3-SH2 domain binding with IC50 = 17.7 μM and mean GI50 ≈ 2 μM across 58 cancer cell lines, validating the furazan-benzamide scaffold for STAT3 inhibition [1][2]. The target compound's 4-tert-butyl substituent provides a structurally and electronically distinct alternative to MD77's 4-CF3 group (electron-donating +I effect vs. electron-withdrawing -I effect; greater steric bulk) , making it valuable for structure-activity relationship (SAR) expansion around the benzamide para-position. Research groups should generate primary data on STAT3 inhibition (dual-luciferase reporter assay in HCT-116 cells, as used in the original series [3]), STAT3-SH2 AlphaScreen binding, and antiproliferative activity in relevant cancer cell lines.

Scaffold-Hopping and Bioisostere Evaluation Programs Comparing 1,2,5-Oxadiazole (Furazan) with 1,2,4- and 1,3,4-Oxadiazole Isomers

The 1,2,5-oxadiazole (furazan) core of CAS 866237-92-5 possesses an inductive electron-withdrawing effect comparable to a trifluoromethyl group, making it electronically distinct from the more common 1,2,4- and 1,3,4-oxadiazole isomers used as ester or amide bioisosteres . This compound can serve as a representative furazan-benzamide probe in systematic scaffold-hopping studies designed to evaluate how oxadiazole regioisomerism affects target binding, selectivity, metabolic stability, and pharmacokinetic profile. The unique electronic character of the furazan ring may confer differential off-target profiles compared with 1,2,4- or 1,3,4-oxadiazole-containing analogs.

Computational Chemistry and Molecular Modeling: Docking and Dynamics Studies on STAT3-SH2 Domain

The binding mode of the closely related MD77 compound to the STAT3-SH2 domain has been investigated through computational studies and supported by crystallographic analysis [1][3]. CAS 866237-92-5 is well-suited for comparative molecular docking and molecular dynamics (MD) simulations to assess how the sterically demanding 4-tert-butyl group (Taft Es ≈ -1.54) versus the 4-CF3 group in MD77 affects binding pose, key residue interactions, and ligand efficiency within the STAT3-SH2 binding pocket. Such computational studies can guide rational design of next-generation furazan-based STAT3 inhibitors before committing to synthesis and biological testing.

Chemical Biology Tool Compound for Studying the Role of STAT3 in Cancer Cell Signaling Pathways

Given the validated STAT3 inhibitory activity of the furazan-benzamide chemotype [1][3], CAS 866237-92-5 may serve as a chemical biology tool to interrogate STAT3-dependent signaling in cancer cell models, provided that users first establish its cellular potency and selectivity profile experimentally. The compound should be benchmarked against MD77 (STAT3-SH2 IC50 = 17.7 μM) and other known STAT3 inhibitors in concentration-response experiments measuring STAT3-driven transcriptional activity (e.g., dual-luciferase reporter assay in HCT-116 cells [3]), STAT3 phosphorylation status, and downstream target gene expression. Users should be aware that the 4-tert-butyl group may affect cell permeability relative to MD77 due to increased lipophilicity (estimated ΔlogP ≈ +0.4 to +0.6) .

Quote Request

Request a Quote for 4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.